1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazole ring, a benzyl group, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
A related compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, is known to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, which plays a crucial role in blood clotting.
Mode of Action
Benzene derivatives, which are structurally similar, undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
A related study mentions an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate and a pyrazinone derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods, including:
Condensation Reactions: The compound can be prepared by condensing 3-chlorobenzylamine with diethyl oxalate followed by cyclization.
Hydrolysis: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as acids or bases may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as amides or esters.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired product.
Major Products Formed:
Amides and Esters: Resulting from the oxidation of the carboxylic acid group.
Pyrazoline Derivatives: Formed by the reduction of the pyrazole ring.
Substituted Benzyl Compounds: Resulting from the substitution of the chlorine atom.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, benzyl compounds, and carboxylic acids.
Uniqueness: Its specific combination of functional groups and structural features distinguishes it from other compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYKYYBEGQPGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.